Triphenylacetonitrile

説明

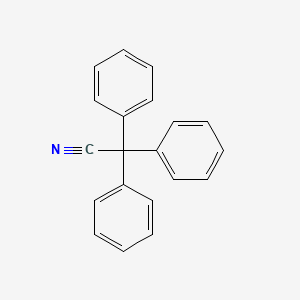

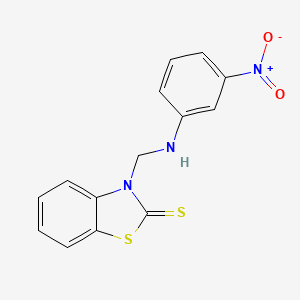

Triphenylacetonitrile is a chemical compound with the molecular formula C20H15N . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of Triphenylacetonitrile consists of 20 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . For a more detailed analysis of its molecular structure, further studies would need to be consulted.Chemical Reactions Analysis

Triphenylacetonitrile is involved in various chemical reactions. For instance, it has been used in the synthesis of phenylacetonitrile, a process catalyzed by a bimetallic catalyst . Additionally, it has been reported that triphenylacetonitrile oxide, a derivative of triphenylacetonitrile, is a fairly stable solid that rearranges to triphenylmethyl isocyanate upon heating .科学的研究の応用

Protective Group in Chemical Processes

Triphenylcarbenium ions (trityl cations: [RPh] 3 C +), which are broadly identified organic compounds, are used as a protective group in chemical processes . They were first introduced by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides .

Catalyst for C–C Bond Formation

Trityl cations are used as a catalyst for C–C bond formation . This application is particularly useful in organic synthesis where the formation of carbon-carbon bonds is a key step.

Dye Chemistry

In dye chemistry, trityl cations have found several uses . Their unique properties make them suitable for a variety of dyeing processes.

Oxidation and Reduction Reagent

Trityl cations are used as oxidation and reduction reagents . They are particularly effective in reactions involving the transfer of electrons.

Polymer and Peptide Synthesis

Trityl cations are used in polymer and peptide synthesis . They are particularly useful in reactions that require the formation of long chains of molecules.

Chiral Catalyst

Trityl cations have been applied as chiral catalysts . They can help control the stereochemistry of a reaction, which is crucial in the synthesis of many complex organic compounds.

Activity-Based Probes

In the field of biochemistry, trityl cations are used as activity-based probes . They can help researchers understand the function of various biological molecules.

Photochemical Reactions

Trityl cations have also been applied in photochemical reactions . They can absorb light and use the energy to drive chemical reactions.

作用機序

Target of Action

Triphenylacetonitrile, also known as NSC16078 , is a complex organic compoundCompounds containing a nitrile group have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

It’s worth noting that triphenylcarbenium ions (trityl cations), which are structurally similar to triphenylacetonitrile, have been used as catalysts for c–c bond formation, oxidation and reduction reagents, and chiral catalysts . They have also been applied as neutral Lewis acids in different chemical reactions .

Biochemical Pathways

Trityl cations, which are structurally similar to triphenylacetonitrile, have been used in various aspects of chemistry such as organic synthesis .

Pharmacokinetics

It’s worth noting that compounds containing a nitrile group have been found to improve the pharmacokinetic profile of parent drugs .

Result of Action

A study has shown that the reaction of a compound with methylmagnesium iodide in ether, which is structurally similar to triphenylacetonitrile, gives the product of the homolysis of the c-s σ bond .

Action Environment

It’s worth noting that environmental exposure to certain compounds can influence their toxicity and mechanisms of action .

特性

IUPAC Name |

2,2,2-triphenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLGNTXHZCYIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280247 | |

| Record name | triphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylacetonitrile | |

CAS RN |

6639-43-6 | |

| Record name | NSC16078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Triphenylacetonitrile and are there any interesting spectroscopic properties?

A1: Triphenylacetonitrile (C20H15N) has a central carbon atom bonded to a cyano group and three phenyl groups. [] Its infrared spectrum shows characteristic absorptions at 2280 cm-1 for the nitrile group and 1320 cm-1. [] The corresponding isocyanate, a decomposition product, displays a strong band at 2250 cm-1. []

Q2: Can Triphenylacetonitrile be used as a precursor for other reactions?

A3: Yes, Triphenylacetonitrile can be used as a starting material in various chemical transformations. For example, it can be reduced by the α-hydrogen atom of benzylmagnesium chloride. [] It can also be used to prepare di- and triphenylacetonitrile complexes with cuprous halides. []

Q3: Are there any known catalytic applications of Triphenylacetonitrile or its derivatives?

A4: While Triphenylacetonitrile itself might not be a widely used catalyst, its derivative, triphenylmethyl chloride, has been investigated for its potential in catalytic cyanation reactions. Research has shown that in the presence of titanium tetrachloride, triphenylmethyl chloride facilitates the substitution of benzylic chlorides with cyano groups using trimethylsilyl cyanide as the cyanide source. [] This reaction is particularly effective for sterically hindered benzylic chlorides, with both monochloro and dichloro substrates yielding excellent results. []

Q4: Has the photochemistry of Triphenylacetonitrile been explored?

A5: Yes, the photochemical reactions of Triphenylacetonitrile have been studied alongside other triarylmethane leuconitriles, including crystal violet leuconitrile, malachite green leuconitrile, and basic fuchsin leuconitrile. [] These studies utilized various techniques, such as product analysis, trapping experiments, laser flash photolysis, and steady-state photolysis, to understand the photochemical behavior of these compounds. [] The results suggest that ionization occurs from the singlet excited state (S1), while the di-π-methane rearrangement is the primary photochemical pathway from the triplet excited state (T1). []

Q5: Are there any safety concerns associated with the synthesis of Triphenylacetonitrile?

A6: While Triphenylacetonitrile itself is a stable solid, one common method of synthesis involves the use of silver fulminate. [] Silver fulminate is highly shock-sensitive and explosive, necessitating extreme caution during its handling. [] Researchers should explore alternative synthetic routes or handle silver fulminate with utmost care, following established safety protocols for handling explosive materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)

![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)